
3-Methyl-1H-indazole-6-carbaldehyde
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Overview
Description
3-Methyl-1H-indazole-6-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry . The compound features a methyl group at the 3-position and an aldehyde group at the 6-position of the indazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-indazole-6-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant . These methods provide good to excellent yields with minimal byproduct formation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1H-indazole-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The aldehyde group at the 6-position is particularly reactive and can participate in nucleophilic addition reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols . Substitution reactions can lead to the formation of various functionalized indazole derivatives .
Scientific Research Applications
3-Methyl-1H-indazole-6-carbaldehyde has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds . In biology and medicine, it is used in the development of pharmaceuticals, particularly as kinase inhibitors and anticancer agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 3-Methyl-1H-indazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access . This inhibition can disrupt cellular signaling pathways and lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Methyl-1H-indazole-6-carbaldehyde include other indazole derivatives, such as 1H-indazole-3-carbaldehyde and 2H-indazole-3-carbaldehyde . These compounds share the indazole core structure but differ in the position and type of substituents on the ring .
Uniqueness: What sets this compound apart from its analogs is the presence of the methyl group at the 3-position and the aldehyde group at the 6-position. This unique substitution pattern imparts distinct chemical reactivity and biological activity to the compound, making it a valuable intermediate in synthetic chemistry and a potential therapeutic agent .
Biological Activity
3-Methyl-1H-indazole-6-carbaldehyde is a heterocyclic organic compound with significant biological activity, making it a subject of interest in pharmacological research. Its unique structure, characterized by an indazole ring and an aldehyde functional group, contributes to its diverse biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H8N2O
- Molecular Weight : 160.17 g/mol
- Structure : The compound features a methyl group at the 3-position and an aldehyde group at the 6-position of the indazole ring.
This compound exhibits its biological activity primarily through interactions with specific molecular targets. Notably, it has been found to inhibit certain enzymes, particularly kinases, by binding to their active sites. This inhibition prevents substrate access, which can disrupt various cellular processes essential for pathogen survival and proliferation.
Antifungal Activity
Research indicates that this compound possesses antifungal properties, particularly against Candida species. In vitro studies have shown that it can effectively inhibit the growth of Candida albicans and Candida glabrata. For instance, compounds derived from similar indazole structures demonstrated minimum inhibitory concentrations (MICs) ranging from 3.807 mM to 15.227 mM against these fungi .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against various bacterial strains. It exhibits selective activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The MIC values for these bacteria indicate a promising potential for treating infections caused by resistant strains .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Anticandidal Activity : A study synthesized various indazole derivatives and tested their efficacy against Candida strains. The results showed that specific modifications in the indazole structure could enhance antifungal activity significantly. Notably, derivatives with N-substituted carboxamides exhibited strong activity against C. albicans at concentrations as low as 1 mM .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of similar compounds, revealing that certain derivatives could inhibit biofilm formation in MRSA (Methicillin-resistant Staphylococcus aureus) at concentrations lower than those required for conventional antibiotics like ciprofloxacin .
- Bioactivity Comparison : Comparative studies highlighted that while this compound shares structural similarities with other indazole derivatives, its unique substitution pattern contributes to distinct biological activities. For example, it was found to be more effective than other analogs in inhibiting fungal growth due to its specific functional groups.
Summary Table of Biological Activities
Activity Type | Target Organism | MIC (mM) | Notes |
---|---|---|---|
Antifungal | Candida albicans | 3.807 - 15.227 | Effective against resistant strains |
Antimicrobial | Staphylococcus aureus | Varies | Inhibits biofilm formation |
Antimicrobial | Enterococcus faecalis | Varies | Selective action against Gram-positive |
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-methyl-2H-indazole-6-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-6-8-3-2-7(5-12)4-9(8)11-10-6/h2-5H,1H3,(H,10,11) |
InChI Key |
DNQYINJTTFUQON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)C=O |
Origin of Product |
United States |
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